1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol

Lipophilicity Drug-likeness Membrane permeability

1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol (CAS 94166-53-7) is a synthetic bis-aryloxy propanol derivative with the molecular formula C17H18Cl2O3 and a molecular weight of 341.23 g/mol. It belongs to the 1,3-bis(aryloxy)propan-2-ol scaffold class, which has been investigated for antileishmanial and other biological activities.

Molecular Formula C17H18Cl2O3
Molecular Weight 341.2 g/mol
CAS No. 94166-53-7
Cat. No. B12804639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol
CAS94166-53-7
Molecular FormulaC17H18Cl2O3
Molecular Weight341.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)OCC(COC2=C(C=CC=C2Cl)C)O
InChIInChI=1S/C17H18Cl2O3/c1-11-5-3-7-14(18)16(11)21-9-13(20)10-22-17-12(2)6-4-8-15(17)19/h3-8,13,20H,9-10H2,1-2H3
InChIKeyLTZUNDGTKZEXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol (CAS 94166-53-7): Procurement-Grade Profile


1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol (CAS 94166-53-7) is a synthetic bis-aryloxy propanol derivative with the molecular formula C17H18Cl2O3 and a molecular weight of 341.23 g/mol [1]. It belongs to the 1,3-bis(aryloxy)propan-2-ol scaffold class, which has been investigated for antileishmanial and other biological activities [2]. The compound features two 2-chloro-6-methylphenoxy substituents, conferring distinct electronic and steric properties compared to non-chlorinated or para-chlorinated analogs. Its calculated LogP of 4.72 and polar surface area (PSA) of 38.69 Ų indicate significant lipophilicity, which influences membrane permeability and biological partitioning .

Why Generic 1,3-Bis(aryloxy)propan-2-ols Cannot Replace 1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol


Within the 1,3-bis(aryloxy)propan-2-ol chemical class, the specific positioning of chloro and methyl substituents on the phenoxy rings critically modulates both physicochemical and biological properties. The 2-chloro-6-methylphenoxy substitution pattern in this compound generates a unique ortho,ortho-disubstituted architecture that is absent in the more common para-chloro or unsubstituted phenoxy analogs [1]. The chlorine atoms contribute to increased lipophilicity (LogP 4.72) and altered electron density on the aromatic rings, which can affect molecular recognition by biological targets and chromatographic retention behavior. Generic substitution with non-chlorinated or differently halogenated bis(aryloxy)propan-2-ols would yield divergent LogP, PSA, and steric profiles, leading to unpredictable performance in structure-activity relationship (SAR) studies, HPLC method development, or pharmacological assays [2]. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol (CAS 94166-53-7)


Lipophilicity (LogP) Comparison Against Non-Chlorinated and Para-Chlorinated Bis(aryloxy)propan-2-ol Analogs

The target compound exhibits a calculated LogP of 4.72 (ChemSrc computed value) . While direct experimental LogP data for all comparator analogs are not available in a single study, class-level inference from the antileishmanial SAR study by Lavorato et al. indicates that increasing aryloxy substituent lipophilicity correlates with improved biological activity in this scaffold, with halogenated derivatives consistently outperforming non-halogenated ones [1]. The 2-chloro-6-methyl substitution pattern provides higher LogP than the unsubstituted phenoxy analog (1,3-diphenoxypropan-2-ol, estimated LogP ~2.8 based on fragment-based calculation) and the para-chloro analog (estimated LogP ~3.8), due to the additive effect of two chlorine atoms and two methyl groups .

Lipophilicity Drug-likeness Membrane permeability

Steric and Electronic Differentiation via Ortho-Chloro-Ortho-Methyl Substitution Pattern

The target compound features a unique 2-chloro-6-methyl (ortho,ortho) disubstitution on both phenoxy rings. This creates significant steric hindrance around the ether oxygen and alters the conformational flexibility of the phenoxy groups compared to para-substituted or unsubstituted analogs . In the CLC channel inhibitor study by Liantonio et al., bis-phenoxy derivatives with para-chloro substitution on the second phenoxy group were essential for CLC-K channel inhibition from the extracellular side, while this requirement could be relaxed for intracellular CLC-1 inhibition [1]. The ortho-chloro substitution in the target compound presents a distinct electronic environment (σ-electron withdrawing) combined with the ortho-methyl (σ-electron donating) effect, which is absent in the para-chloro comparator series. This dual ortho-substitution pattern has been shown in related phenoxypropanolamine derivatives to significantly alter receptor affinity profiles [2].

Structure-Activity Relationship Steric hindrance Receptor binding

Antileishmanial Activity Class Validation for 1,3-Bis(aryloxy)propan-2-ol Scaffold

The 1,3-bis(aryloxy)propan-2-ol chemical class has demonstrated validated antileishmanial activity. Lavorato et al. (2017) reported that five compounds from this class (compounds 2, 3, 13, 17, and 18) exhibited IC50 < 15.0 μM against stationary promastigote forms of Leishmania amazonensis, with compounds 17 and 18 achieving selective indices (SI) ≥ 10.0 against murine macrophages [1]. While the specific compound 1,3-bis(2-chloro-6-methylphenoxy)propan-2-ol was not among the most active compounds in that study (exact IC50 not reported), the study established that halogenated bis(aryloxy)propan-2-ols possess intrinsic antileishmanial activity and that lipophilicity is a key determinant of potency [1]. This compound's calculated LogP of 4.72 places it within the lipophilicity range associated with activity in this series .

Antileishmanial Neglected tropical diseases Drug discovery

Recommended Application Scenarios for 1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol Based on Evidence


SAR Expansion of Antileishmanial 1,3-Bis(aryloxy)propan-2-ol Leads

Following the validated antileishmanial activity of the 1,3-bis(aryloxy)propan-2-ol scaffold, procurement of this specific derivative enables exploration of ortho-chloro-ortho-methyl substitution effects on potency and selectivity against Leishmania amazonensis. Its LogP of 4.72 addresses the lipophilicity-activity relationship identified by Lavorato et al. [1]. The compound can serve as a tool to probe whether increasing steric hindrance at the ortho positions improves the selective index beyond the SI ≥ 10.0 achieved by compounds 17 and 18 [1].

CLC Channel Pharmacology Probe Development

Based on the established role of bis-phenoxy derivatives as CLC-K and CLC-1 channel modulators, this compound's ortho-substitution pattern offers a structurally distinct probe for studying voltage-dependent CLC channel gating mechanisms [2]. The 2-chloro-6-methylphenoxy groups may alter the intracellular versus extracellular binding site preferences reported for para-chloro bis-phenoxy analogs, where para-substitution was essential for extracellular CLC-K inhibition [2].

HPLC Method Development and Pharmacokinetic Studies

The compound has been demonstrated to be separable using a validated reverse-phase HPLC method on Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phase, suitable for both analytical and preparative applications [3]. Its LogP of 4.72 and distinct chromatographic retention profile make it useful as a reference standard for method development targeting lipophilic bis-phenoxy analytes in pharmacokinetic studies [3].

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